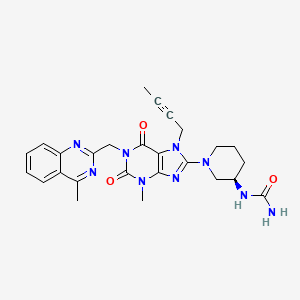
N-Carbamoyl Linagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoyl Linagliptin is a derivative of Linagliptin, a xanthine-based compound known for its potent inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. Linagliptin is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance the levels of incretin hormones, which play a crucial role in regulating blood glucose levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Linagliptin involves multiple steps, starting from the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate to yield Linagliptin .
Industrial Production Methods
Industrial production of Linagliptin follows a similar synthetic route but with optimized reaction conditions to improve yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to detect and control impurities, ensuring the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamoyl Linagliptin undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various degradation products, which are identified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Applications De Recherche Scientifique
N-Carbamoyl Linagliptin has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of DPP-4 and the synthesis of related derivatives.
Biology: Research focuses on its effects on incretin hormones and glucose metabolism.
Medicine: It is primarily investigated for its potential in treating type 2 diabetes mellitus.
Industry: The compound is used in the development of pharmaceutical formulations and quality control processes
Mécanisme D'action
N-Carbamoyl Linagliptin exerts its effects by competitively inhibiting the DPP-4 enzyme. This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preserving these hormones, the compound enhances insulin secretion and reduces glucagon release, thereby improving glycemic control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Carbamoyl Linagliptin include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Vildagliptin
Uniqueness
This compound is unique due to its xanthine-based structure and its non-linear pharmacokinetic profile. Unlike other DPP-4 inhibitors, it is predominantly eliminated through the intestinal tract, making it suitable for patients with renal impairment without the need for dose adjustments .
Propriétés
Formule moléculaire |
C26H29N9O3 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]urea |
InChI |
InChI=1S/C26H29N9O3/c1-4-5-13-34-21-22(31-25(34)33-12-8-9-17(14-33)29-24(27)37)32(3)26(38)35(23(21)36)15-20-28-16(2)18-10-6-7-11-19(18)30-20/h6-7,10-11,17H,8-9,12-15H2,1-3H3,(H3,27,29,37)/t17-/m1/s1 |
Clé InChI |
QWRPIDPNVOGFFM-QGZVFWFLSA-N |
SMILES isomérique |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
SMILES canonique |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















